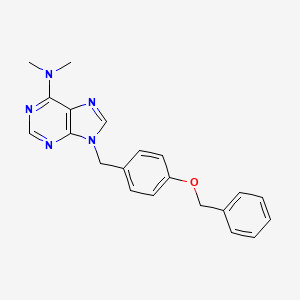
9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzyloxybenzyl group attached to the purine ring, which is further substituted with N,N-dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzylation: The initial step involves the benzylation of a suitable precursor, such as 4-hydroxybenzyl alcohol, using benzyl bromide in the presence of a base like potassium carbonate.
Purine Ring Formation: The next step involves the formation of the purine ring through a series of cyclization reactions. This can be achieved by reacting the benzylated intermediate with appropriate reagents under controlled conditions.
N,N-Dimethylation: The final step involves the introduction of N,N-dimethyl groups to the purine ring. This can be accomplished using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer or antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the benzyloxy group, making it less bulky and potentially less selective in its interactions.
N,N-Dimethyl-9H-purin-6-amine: Lacks the benzyloxybenzyl group, resulting in different chemical and biological properties.
Uniqueness
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of both the benzyloxybenzyl and N,N-dimethyl groups, which confer specific steric and electronic properties. These unique features can enhance its selectivity and potency in various applications compared to similar compounds.
生物活性
The compound 9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)- is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its structural properties, synthesis, and biological activities, supported by case studies and research findings.
- Molecular Formula: C₁₄H₁₅N₅
- Molecular Weight: 253.302 g/mol
- CAS Number: 6332-42-9
- Density: 1.22 g/cm³
- Boiling Point: 455.3 °C at 760 mmHg
- Flash Point: 229.2 °C
Synthesis
The synthesis of this compound typically involves the reaction of various purine derivatives with phenylmethoxy groups. The methodology often includes:
- Formation of Purine Core: Utilizing established synthetic routes for purine derivatives.
- Alkylation with Phenylmethoxy Group: Employing alkylation techniques to introduce the phenylmethoxy substituent.
Antitumoral Activity
Recent studies have highlighted the antitumoral potential of related purine derivatives. For example, a study on N-(9H-purin-6-yl) benzamide derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC₅₀ values ranging from 3 to 39 μM . The mechanisms involved include:
- Induction of Apoptosis: The compounds promote programmed cell death in cancer cells.
- Inhibition of Cell Proliferation: Reduction in the proliferation rate of cancer cells was observed.
Synergistic Effects
The lead compound exhibited synergistic activity when combined with nucleoside analogs such as fludarabine, enhancing its overall efficacy against cancer cells both in vitro and in vivo .
Case Studies
- MTT Assays: Various derivatives were tested using MTT assays to evaluate their cytotoxicity against cancer cell lines.
- In Vivo Studies: Two selected compounds showed weak antitumoral activity in animal models, indicating the need for further optimization .
Table of Biological Activities
属性
CAS 编号 |
112089-09-5 |
|---|---|
分子式 |
C21H21N5O |
分子量 |
359.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-9-[(4-phenylmethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C21H21N5O/c1-25(2)20-19-21(23-14-22-20)26(15-24-19)12-16-8-10-18(11-9-16)27-13-17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3 |
InChI 键 |
ILPRZNREKWSQRK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















